ethyl 4-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}benzoate
Description
The compound ethyl 4-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}benzoate features a benzoate ester core substituted with a pyrrolidine-2,5-dione ring. Key structural elements include:
- 3,4-Dimethoxyphenyl group: Electron-donating methoxy groups enhance solubility and influence electronic interactions.
- 4,5-Dioxopyrrolidin-1-yl moiety: The diketone pyrrolidine ring may confer rigidity and hydrogen-bonding capacity.
While direct data on this compound’s synthesis or applications is absent in the provided evidence, structural analogs and related synthetic strategies offer insights for comparison.
Properties
IUPAC Name |
ethyl 4-[2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7S/c1-4-34-26(31)15-7-10-17(11-8-15)27-22(16-9-12-18(32-2)19(14-16)33-3)21(24(29)25(27)30)23(28)20-6-5-13-35-20/h5-14,22,29H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRDRFGZGVNHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 4-Substituted Benzoate Derivatives
Compounds I-6230 , I-6232 , I-6273 , I-6373 , and I-6473 () share the ethyl 4-benzoate core but differ in substituents:
- I-6230: Pyridazin-3-yl phenethylamino group.
- I-6373 : 3-Methylisoxazol-5-yl phenethylthio group.
- I-6473 : 3-Methylisoxazol-5-yl phenethoxy group.
Key Differences :
- Thiophene vs. pyridazine/isoxazole: Thiophene’s sulfur atom may enhance lipophilicity compared to nitrogen-rich heterocycles.
Thiophene-Containing Analog ()
Example 62: 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
- Shared Feature : Thiophen-2-yl group.
- Divergence : The target’s thiophene is part of a hydroxymethylidene substituent, whereas Example 62 integrates thiophene into a pyrazolopyrimidine system.
Pyrrolidine/Pyrrolidinone Derivatives
- : Features a pyrrolidin-1-yl butenoic acid derivative with triazine and dimethylaminophenyl groups. Comparison: Both compounds include pyrrolidine rings, but the target’s 4,5-diketo system introduces electrophilic carbonyls absent in ’s structure.
- : A pyrrolidin-3-yl benzene-1,3,5-trione derivative.
Research Implications
- Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound may enhance electron density compared to halogenated analogs (e.g., ’s fluorophenyl groups).
- Bioactivity Potential: Thiophene and pyrrolidinone motifs are prevalent in drug discovery (e.g., antimalarials, kinase inhibitors). Structural analogs in and suggest possible applications in medicinal chemistry.
- Synthetic Challenges : Introducing the hydroxymethylidene-thiophene group may require precise control of reaction conditions, as seen in ’s use of boronic acid coupling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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